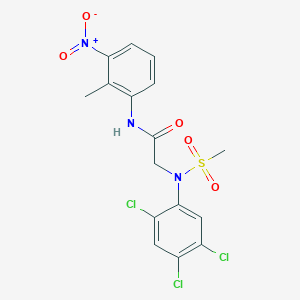
2-(3-iodophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
Übersicht
Beschreibung
2-(3-iodophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is a synthetic organic compound that belongs to the class of benzoxazinones This compound is characterized by the presence of an iodophenyl group and two methoxy groups attached to the benzoxazinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-iodophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the iodophenyl precursor and the benzoxazinone core.
Iodination: The iodophenyl group is introduced through an iodination reaction, where an aromatic compound is treated with iodine and an oxidizing agent.
Coupling Reaction: The iodophenyl precursor is then coupled with the benzoxazinone core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-iodophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of deiodinated or reduced derivatives.
Substitution: Formation of substituted benzoxazinones with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(3-iodophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-phenylbenzimidazole: Known for its anticancer activity.
Benzoxazinone derivatives: Various derivatives with different substituents have been studied for their biological activities.
Uniqueness
2-(3-iodophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. The combination of the iodophenyl group with the benzoxazinone core and methoxy substituents enhances its potential as a bioactive compound with diverse applications.
Eigenschaften
IUPAC Name |
2-(3-iodophenyl)-6,7-dimethoxy-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO4/c1-20-13-7-11-12(8-14(13)21-2)18-15(22-16(11)19)9-4-3-5-10(17)6-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYHKHZMSKDFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)I)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-phenylphenyl)acetamide](/img/structure/B3497780.png)
![N-{4-[(4-nitrophenyl)thio]phenyl}cyclohexanecarboxamide](/img/structure/B3497788.png)

![methyl 4-chloro-3-[({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B3497799.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B3497806.png)
![4-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B3497808.png)
![2-(2-nitrophenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B3497811.png)
![2-(4-bromo-2,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3497817.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)glycinamide](/img/structure/B3497819.png)
![3-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B3497831.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B3497841.png)


![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3497859.png)
